molecular formula C10H20O2 B1357035 (113C)decanoic acid CAS No. 84600-66-8

(113C)decanoic acid

Cat. No.: B1357035
CAS No.: 84600-66-8
M. Wt: 173.26 g/mol
InChI Key: GHVNFZFCNZKVNT-DETAZLGJSA-N
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Description

Role of (13C)Decanoic Acid as a Tracer Molecule in Scientific Investigations

(13C)Decanoic acid serves as a key tracer molecule, particularly in the study of medium-chain fatty acid (MCFA) metabolism. researchgate.netnih.gov As a component of medium-chain triglycerides found in sources like coconut oil, decanoic acid plays a role in various physiological processes. medchemexpress.com The ¹³C label allows researchers to follow its absorption, distribution, and breakdown within an organism. medchemexpress.commedchemexpress.com

A prominent application of (13C)decanoic acid is in the ¹³C-Octanoic/Decanoic Acid Breath Test . This non-invasive diagnostic tool is used to measure the rate of gastric emptying of solids. researchgate.netcampro-webshop.eudigestivehealth.org.au In this test, a meal containing (13C)-labeled octanoic or decanoic acid is consumed. campro-webshop.eueuropeanreview.org As the labeled fatty acid is absorbed in the small intestine and metabolized in the liver, ¹³CO₂ is produced and subsequently exhaled. digestivehealth.org.aueuropeanreview.org The rate at which ¹³CO₂ appears in the breath directly reflects the rate at which the stomach empties its solid contents. europeanreview.org

Furthermore, (13C)decanoic acid is utilized in metabolic research to investigate:

Fatty Acid Oxidation: Studies have used ¹³C-labeled decanoic acid to explore how it is broken down for energy in different cell types, such as neurons and astrocytes. ucl.ac.ukfrontiersin.org

Ketone Body Production: Research has examined how decanoic acid contributes to the formation of ketone bodies, which are alternative energy sources for the brain. researchgate.netfrontiersin.org

Metabolic Disorders: It is used to study the pathophysiology of conditions like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a genetic disorder where the body cannot properly break down medium-chain fatty acids. informnetwork.orgscielo.br

Evolution of Research Applications for (13C)Decanoic Acid

The research applications of (13C)decanoic acid have evolved from relatively straightforward diagnostic tests to more complex investigations of cellular and systemic metabolism. Initially, its primary use was in the well-established breath test for gastric emptying, providing clinicians with a safe and reliable method to assess gastrointestinal motility. europeanreview.orgeuropeanreview.org

More recently, advancements in analytical techniques, particularly high-resolution mass spectrometry and NMR, have enabled researchers to use (13C)decanoic acid in sophisticated metabolomics studies. nih.govresearchgate.net These studies aim to unravel the intricate details of fatty acid metabolism and its role in various health and disease states.

Current research focuses on:

Cell-Specific Metabolism: Investigating how different cell types, such as brain cells, metabolize decanoic acid and how this may be relevant to neurological conditions. ucl.ac.ukresearchgate.net

Ketogenic Diet Mechanisms: Understanding the precise metabolic effects of medium-chain triglycerides, a key component of ketogenic diets, where (13C)decanoic acid serves as a crucial tracer. ucl.ac.uk

Inborn Errors of Metabolism: Probing the biochemical consequences of genetic disorders like MCAD deficiency, where the accumulation of decanoic acid is a key feature. researchgate.netsci-hub.se Studies have explored how decanoic acid and its metabolites can affect mitochondrial function and contribute to the symptoms of the disease. informnetwork.orgscielo.br

The progression of its use highlights a broader trend in biomedical research: the move towards dynamic and quantitative analysis of metabolic processes in vivo, for which stable isotope tracers like (13C)decanoic acid are indispensable. nih.gov

Data Tables

Table 1: Physical Properties of Decanoic Acid and its ¹³C-Labeled Isotope Note: Isotopic labeling may slightly alter physical properties like melting point due to increased molecular mass.

PropertyDecanoic Acid(13C)Decanoic Acid
Linear Formula CH₃(CH₂)₈CO₂HCH₃(CH₂)₈¹³CO₂H
Molecular Weight ~172.26 g/mol ~173.26 g/mol sigmaaldrich.com
Melting Point 30-32 °C sigmaaldrich.comSlightly higher than unlabeled
Boiling Point 268-270 °C sigmaaldrich.comSimilar to unlabeled
Appearance Solid sigmaaldrich.comSolid sigmaaldrich.com

Table 2: Key Research Applications of (13C)Decanoic Acid

Research AreaSpecific ApplicationKey Findings
Gastroenterology ¹³C-Breath Test for Gastric EmptyingProvides a non-invasive, quantitative measure of the rate of solid-phase gastric emptying. researchgate.netdigestivehealth.org.aueuropeanreview.org
Neuroscience Tracing Neuronal Fatty Acid MetabolismStudies show that decanoic acid oxidation is lower than that of octanoic acid in neuronal cells. ucl.ac.uk
Metabolomics Investigating the Metabolic Fate of Medium-Chain Fatty AcidsDynamic metabolome analysis reveals that decanoic acid is readily oxidized to acetyl-CoA and assimilated into ketone bodies and citrate (B86180) cycle intermediates. researchgate.netnih.gov
Inborn Errors of Metabolism Modeling Medium-Chain Acyl-CoA Dehydrogenase (MCAD) DeficiencyResearch indicates that the accumulation of decanoic acid can impair mitochondrial functions, contributing to the pathophysiology of the disease. informnetwork.orgscielo.brresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(113C)decanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVNFZFCNZKVNT-DETAZLGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480550
Record name Capric acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84600-66-8
Record name Capric acid-1-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84600-66-8
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Synthesis and Isotopic Enrichment Methodologies for 13c Decanoic Acid

Strategies for Carbon-13 Isotope Incorporation into Decanoic Acid

The incorporation of carbon-13 (¹³C) into the decanoic acid molecule can be achieved through two primary approaches: chemical synthesis and biological synthesis. The choice of strategy depends on the desired labeling pattern (i.e., the specific position(s) of the ¹³C atom) and the required isotopic enrichment.

Chemical Synthesis: This approach offers precise control over the location of the ¹³C label. Specific ¹³C-labeled precursors are used in multi-step reactions to build the decanoic acid carbon chain. For example, to label the carboxyl carbon (C-1), a common strategy involves the use of ¹³C-labeled potassium cyanide (K¹³CN) or ¹³C-labeled carbon dioxide (¹³CO₂) with a suitable Grignard reagent. cyberleninka.runih.gov For labeling at other specific positions, precursors with the ¹³C atom already in the desired location are required, such as [1-¹³C]1-bromododecane for labeling at the C-3 position. nih.gov

Biological Synthesis (In Vivo/In Vitro): This strategy utilizes the metabolic machinery of microorganisms or enzymes to produce decanoic acid from a ¹³C-enriched substrate. nih.gov Typically, a simple carbon source, such as [U-¹³C]glucose (uniformly labeled) or [1-¹³C]glucose, is fed to a culture of bacteria, yeast, or microalgae. nih.govmdpi.commdpi.com The organism's fatty acid synthase (FAS) machinery then incorporates the ¹³C atoms into newly synthesized fatty acids, including decanoic acid. This method often results in multiple labeling patterns and is ideal for studies analyzing broad metabolic pathways. d-nb.infooup.com

The preference for ¹³C over other isotopes like deuterium (B1214612) (²H) stems from its stability; ¹³C labels are not lost during common biochemical reactions like fatty acid desaturation, and they avoid the potential for deuterium exchange in protic solutions. mdpi.com

Chemical Synthesis Routes for Labeled Decanoic Acid Precursors

The chemical synthesis of (¹³C)decanoic acid relies on the availability of ¹³C-labeled precursors and efficient coupling reactions. Several established routes allow for specific and high-yield labeling.

One prominent method involves the Grignard reaction. Carboxyl-labeled ([1-¹³C]) fatty acids can be prepared by reacting a Grignard reagent, such as nonylmagnesium bromide (derived from 1-bromononane), with [¹³C]carbon dioxide. cyberleninka.rursc.org This is a direct and widely used method for introducing the label at the C-1 position.

Another versatile approach uses labeled malonic esters. For instance, the synthesis of [2-¹³C]decanoic acid can be achieved by reacting diethyl 2-[¹³C]-malonate with an alkyl halide like 1-bromooctane. The reaction proceeds via the alkylation of the malonate anion, followed by hydrolysis and decarboxylation to yield the final labeled fatty acid. A similar strategy using diethyl sodio-malonate and [1-¹³C]1-bromododecane has been used to synthesize [3-¹³C]tetradecanoic acid, a principle applicable to decanoic acid synthesis. nih.gov

A summary of common chemical synthesis routes is presented in Table 1.

Target Label Position ¹³C-Labeled Precursor Key Reaction Type Description Reference(s)
C-1 (Carboxyl)[¹³C]Carbon DioxideGrignard ReactionReaction of nonylmagnesium bromide with ¹³CO₂. rsc.org, cyberleninka.ru
C-1 (Carboxyl)Potassium [¹³C]CyanideNitrile HydrolysisTreatment of 1-bromononane (B48978) with K¹³CN followed by hydrolysis. nih.gov
C-2Diethyl 2-[¹³C]-malonateMalonic Ester SynthesisAlkylation of the labeled malonate with 1-bromooctane, followed by hydrolysis and decarboxylation.
C-3[1-¹³C]1-bromooctaneMalonic Ester SynthesisAlkylation of diethyl sodio-malonate with the labeled bromoalkane. nih.gov

Biocatalytic and Fermentation Approaches for (¹³C)Decanoic Acid Production

Biocatalytic and fermentation methods provide a sustainable alternative to chemical synthesis for producing (¹³C)decanoic acid. These approaches leverage the natural metabolic pathways of microorganisms.

Fermentation using engineered strains of Saccharomyces cerevisiae (baker's yeast) or Escherichia coli is a common strategy. nih.govnih.gov These microbes are cultured in a medium containing a ¹³C-labeled carbon source, most commonly glucose. nih.gov The organisms metabolize the labeled glucose, and the resulting ¹³C-labeled acetyl-CoA enters the fatty acid synthesis pathway, leading to the production of a mixture of labeled fatty acids, including decanoic acid. biorxiv.org Metabolic engineering techniques can be employed to enhance the yield and specificity of decanoic acid production. For example, overexpressing certain enzymes or knocking out competing pathways can channel more carbon flux towards the desired product. nih.gov

Microalgae, such as Phaeodactylum tricornutum, are also utilized for producing ¹³C-labeled fatty acids. mdpi.comresearchgate.net They can be grown phototrophically using ¹³CO₂ as the sole carbon source, making the process environmentally friendly. The fatty acids produced can then be extracted from the microalgal biomass.

In vitro biocatalysis using isolated enzymes offers another route. For example, unspecific peroxygenases can catalyze the in-chain hydroxylation of saturated fatty acids, which is a key step in producing other valuable chemicals from fatty acid precursors. acs.org While not a direct synthesis of decanoic acid itself, it showcases the potential of using specific enzymes to modify fatty acids produced through fermentation.

Organism/System ¹³C Substrate Key Pathway Advantages Reference(s)
Saccharomyces cerevisiae[¹³C]GlucoseFatty Acid SynthesisWell-characterized genetics, amenable to metabolic engineering. nih.gov
Escherichia coli[¹³C]GlucoseFatty Acid SynthesisRapid growth, established fermentation processes. nih.gov
Phaeodactylum tricornutum¹³CO₂Photosynthesis & Fatty Acid SynthesisSustainable, uses CO₂ as a carbon source. mdpi.com, researchgate.net
Cell-free Enzyme SystemsVariousSpecific Enzymatic ReactionsHigh specificity and control over reaction conditions. nih.gov

Purification and Characterization of Isotopic Purity for Research Applications

Following synthesis, (¹³C)decanoic acid must be purified and its isotopic enrichment accurately determined to be suitable for research applications.

Purification: High-performance liquid chromatography (HPLC) is a primary method for purifying the synthesized labeled fatty acid. nih.govnih.gov Reversed-phase (RP) chromatography, which separates lipids based on their hydrophobicity, is particularly effective. mdpi.com Column chromatography using silica (B1680970) gel is also a standard purification technique. unimi.it The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Characterization and Isotopic Purity Determination: The identity and purity of the final product are confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for confirming the chemical structure of the synthesized decanoic acid. unimi.itacs.org NMR is also a powerful tool for determining the precise location and level of ¹³C enrichment. acs.orgnih.gov Quantitative ¹³C NMR can measure site-specific isotope ratios with high precision. researchgate.net Advanced NMR pulse sequences, like isotope-edited total correlation spectroscopy (ITOCSY), can filter spectra to separate signals from ¹²C- and ¹³C-containing molecules, allowing for direct comparison and accurate enrichment measurement. acs.org

Mass Spectrometry (MS): MS is the most common technique for determining isotopic purity and enrichment. almacgroup.com

Gas Chromatography-Mass Spectrometry (GC-MS): The fatty acid is often derivatized, for example into a fatty acid methyl ester (FAME), to improve its volatility for GC analysis. The mass spectrum reveals the distribution of mass isotopologues (M, M+1, M+2, etc.), from which the degree of ¹³C incorporation can be calculated. unt.edujove.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique, especially when coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap, provides high mass accuracy and resolution, allowing for the clear separation of different isotopologues and accurate quantification of the labeled compound. nih.govalmacgroup.com

Isotope Ratio Mass Spectrometry (IRMS): This is the gold standard for high-precision measurement of stable isotope content. pnnl.govwikipedia.org The sample is combusted to a simple gas (like CO₂), and the ratio of ¹³C to ¹²C is measured with extremely high accuracy. wikipedia.org

A general procedure for determining isotopic enrichment by mass spectrometry involves comparing the measured isotope distribution of the labeled compound with the theoretical distribution calculated for different enrichment levels. nih.gov This process must correct for the natural abundance of ¹³C (approximately 1.1%) in the unlabeled parts of the molecule and in the reagents used. nih.gov The purity of the synthesized compounds for research applications should typically exceed 95-98%. nih.govacs.org

Technique Purpose Information Obtained Reference(s)
HPLCPurificationSeparation of labeled decanoic acid from precursors and byproducts. nih.gov, nih.gov
¹H & ¹³C NMRStructural Confirmation & Isotopic AnalysisConfirms chemical structure, identifies the position of the ¹³C label, and quantifies site-specific enrichment. acs.org, nih.gov, unimi.it
GC-MSIsotopic PurityMeasures the mass isotopologue distribution of derivatized fatty acid to calculate overall enrichment. unt.edu, jove.com
LC-MS (HRMS)Isotopic Purity & QuantificationProvides high-resolution separation and accurate mass data for different isotopologues. almacgroup.com, almacgroup.com
IRMSHigh-Precision Isotope RatioDetermines the bulk ¹³C/¹²C ratio with very high precision. pnnl.gov, wikipedia.org

Advanced Analytical Techniques for 13c Decanoic Acid and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in (¹³C)Decanoic Acid Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure and quantity of molecules in a sample. For the analysis of (¹³C)decanoic acid, ¹³C NMR is particularly valuable due to its ability to directly detect the labeled carbon atom.

¹³C NMR Chemical Shift Analysis and Structural Elucidation

The structural elucidation of organic molecules using ¹³C NMR spectroscopy is based on the principle that each carbon atom in a molecule has a unique chemical shift, influenced by its local electronic environment. The large chemical shift range of ¹³C NMR (typically 0-220 ppm) provides excellent signal dispersion, minimizing the spectral overlap that can be a challenge in ¹H NMR. oregonstate.edufrontiersin.org

When analyzing (¹³C)decanoic acid, the ¹³C-labeled carbon atom will produce a significantly enhanced signal compared to the natural abundance (1.1%) signals of the other carbon atoms in the molecule. ceitec.cz This makes the identification of the labeled position straightforward. The chemical shift of this labeled carbon confirms its chemical environment. For instance, if the label is at the C1 (carboxyl) position, the signal will appear in the characteristic region for carboxylic acids, generally between 165-190 ppm. oregonstate.edu

The general ¹³C chemical shifts for unlabeled decanoic acid provide a reference for confirming the structure. The specific chemical shifts are assigned to each carbon atom in the acyl chain, allowing for complete structural verification.

Table 1: Representative ¹³C NMR Chemical Shifts for Decanoic Acid in CDCl₃ This table presents typical chemical shift values for unlabeled decanoic acid. In a (¹³C)decanoic acid sample, the signal corresponding to the labeled carbon position would be selectively enhanced.

Carbon Atom Chemical Shift (ppm)
C1 (C=O) ~180
C2 ~34
C3 ~25
C4-C7 ~29
C8 ~32
C9 ~23
C10 (CH₃) ~14

Data sourced from publicly available spectral databases. spectrabase.comchemicalbook.com

Multi-dimensional NMR Techniques (e.g., [¹H,¹³C]-HMBC) for Positional Isomerism

Distinguishing between positional isomers of (¹³C)decanoic acid (e.g., [1-¹³C]decanoic acid vs. [2-¹³C]decanoic acid) is crucial for metabolic studies. Two-dimensional (2D) NMR techniques, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are essential for this purpose. HMBC reveals correlations between protons and carbons that are separated by two or three bonds. tandfonline.commagritek.com

By analyzing the HMBC spectrum, one can unequivocally determine the position of the ¹³C label.

For [1-¹³C]decanoic acid: The enriched ¹³C signal at the C1 position will show correlations to the protons on C2 and C3.

For [2-¹³C]decanoic acid: The enriched ¹³C signal at the C2 position will show correlations to the protons on the C1 (carboxyl group, if protonated), C3, and C4 positions.

For [10-¹³C]decanoic acid: The enriched ¹³C signal at the C10 methyl carbon will show correlations to the protons on C9 and C8.

These distinct correlation patterns provide definitive structural proof of the label's position, which is impossible to achieve with 1D NMR alone.

Quantitative NMR Applications in Metabolic Tracing

Quantitative NMR (qNMR) is a specialized application that allows for the precise measurement of the concentration of analytes. mdpi.comnih.gov In metabolic tracing studies, qNMR is used to quantify the incorporation of the ¹³C label from a substrate like (¹³C)decanoic acid into various metabolites. The intensity of an NMR signal is directly proportional to the number of corresponding nuclei, making it an inherently quantitative method. mdpi.comrsc.org

When (¹³C)decanoic acid is metabolized, the ¹³C label can be incorporated into other molecules, such as amino acids (e.g., glutamate (B1630785), glutamine) and intermediates of the tricarboxylic acid (TCA) cycle. By acquiring ¹³C NMR spectra of extracts from cells or tissues incubated with (¹³C)decanoic acid, researchers can identify the resulting ¹³C-labeled metabolites and quantify their enrichment. oup.com This provides quantitative data on the metabolic fluxes through different pathways. oup.comresearchgate.net

Table 2: Illustrative Data from a qNMR-based Metabolic Tracing Study This table represents hypothetical data to illustrate the type of quantitative results obtained from tracing the metabolism of [1-¹³C]decanoic acid into key metabolites.

Metabolite ¹³C Labeled Position ¹³C Enrichment (%)
Glutamate C4 15.2 ± 1.8
Glutamate C3 5.1 ± 0.6
Glutamate C2 5.3 ± 0.7
Glutamine C4 12.5 ± 1.5
GABA C2 8.9 ± 1.1

Data are conceptual and based on principles described in metabolic tracing literature. oup.com

Mass Spectrometry (MS) for Isotopic Tracing and Metabolomics

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone of metabolomics and is exceptionally well-suited for tracking stable isotopes like ¹³C. When coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), MS allows for the robust profiling of labeled metabolites in complex biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Profiling

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. oregonstate.edu For fatty acids and their metabolites, a derivatization step is typically required to increase their volatility. In studies using (¹³C)decanoic acid, GC-MS is used to separate and detect metabolites from biological extracts. The mass spectrometer then identifies these compounds based on their mass spectra and measures the incorporation of the ¹³C label.

The presence of a ¹³C atom in a metabolite results in a predictable increase in its molecular weight. For example, if [U-¹³C]decanoic acid (where all 10 carbons are ¹³C) is used, its mass will be 10 daltons higher than unlabeled decanoic acid. When this is metabolized, the resulting products will also carry the ¹³C labels, allowing their metabolic fate to be traced. For instance, studying the metabolism of [U-¹³C]decanoic acid in brain slices has been used to map its conversion into other key metabolites, such as glutamine, demonstrating its role as an energy substrate.

Table 3: Key ¹³C-Labeled Metabolites of Decanoic Acid Identified by GC-MS This table shows metabolites that can be identified by GC-MS following administration of ¹³C-labeled decanoic acid in a biological system.

Metabolite Typical Derivatization Agent Mass Shift due to ¹³C Label
Glutamate MSTFA Dependent on ¹³C incorporation
Glutamine MSTFA Dependent on ¹³C incorporation
Aspartate MTBSTFA Dependent on ¹³C incorporation
β-hydroxybutyrate MTBSTFA Dependent on ¹³C incorporation

Information compiled from common metabolomics practices.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical technique that combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. It is particularly advantageous for analyzing compounds that are non-volatile or thermally labile, which is often the case for metabolites in complex biological matrices like plasma, urine, or tissue extracts. oregonstate.edu

LC-MS methods are powerful alternatives to GC-MS, often requiring simpler sample preparation and providing better sensitivity. oregonstate.edu In the context of (¹³C)decanoic acid research, LC-MS is used to quantify the labeled fatty acid and its various metabolic products directly from biological samples. The initial LC step separates the compounds in the mixture, and the subsequent MS analysis provides their mass, allowing for the differentiation of labeled and unlabeled species. Chemical derivatization can also be employed in LC-MS to enhance the ionization efficiency and detection sensitivity of fatty acids. frontiersin.org The use of tandem mass spectrometry (LC-MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting daughter ions, which is invaluable for confirming the identity of metabolites in a complex background.

High-Resolution Mass Spectrometry for Isotopomer Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the detailed analysis of isotopomers, which are molecules that differ only in the isotopic composition of their atoms. In the context of metabolic studies involving (13C)decanoic acid, HRMS enables researchers to distinguish and quantify the various forms of metabolites that have incorporated the 13C label. This capability is fundamental to tracing the metabolic fate of the fatty acid and understanding its contribution to various biochemical pathways.

The resolving power of HRMS instruments, such as the Orbitrap and Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers, is a key advantage. These instruments can achieve resolving powers of over 200,000, which allows for the differentiation of molecules with very small mass differences. escholarship.org This high resolution is essential for separating the 13C-labeled isotopologues from their unlabeled counterparts and from other isobaric interferences. escholarship.org For instance, in the analysis of acyl-Coenzyme A (acyl-CoA) thioesters, which are central intermediates in fatty acid metabolism, HRMS can resolve the isotopic enrichment from 13C-labeled substrates. escholarship.org A study leveraging a hybrid quadrupole-Orbitrap HRMS demonstrated the simultaneous quantification of acyl-CoAs using stable isotope labeled standards and the tracing of 13C from metabolic precursors. escholarship.org

The process of isotopomer analysis with HRMS typically involves several steps. First, metabolites are extracted from the biological sample and separated using a chromatographic technique, most commonly ultra-high-performance liquid chromatography (UHPLC). nih.govnih.gov The separated compounds are then ionized and introduced into the mass spectrometer. The HRMS instrument measures the mass-to-charge ratio (m/z) of the ions with high accuracy, allowing for the determination of the elemental composition and the number of 13C atoms incorporated into each metabolite. nih.gov The data can then be processed using specialized software to calculate the isotopic enrichment and the distribution of different isotopomers. escholarship.org This provides a detailed picture of the metabolic flux through various pathways. nih.gov

The ability of HRMS to perform isotopologue analysis provides significant advantages over traditional mass spectrometry techniques. It allows for the simultaneous quantification of metabolite pool sizes and the determination of isotopic enrichment, which previously required separate experiments. escholarship.org This leads to greater analytical precision and a more comprehensive understanding of metabolic dynamics. escholarship.org

HRMS TechniqueKey FeatureApplication in (13C)Decanoic Acid Metabolite AnalysisReference
Quadrupole-Orbitrap HRMSHigh resolving power (>200,000)Simultaneous quantification and 13C-isotopic labeling analysis of acyl-CoA thioesters. escholarship.org
FTICR-MSVery high mass accuracy and resolutionImproved compound annotation and relative quantification in untargeted metabolomics with 13C labeling. nih.gov
UHPLC-HRMSHigh-throughput separation and detectionSimultaneous quantification of metabolite concentration and mass isotopologue distribution. nih.gov

Multiplexed Isotopic Labeling Strategies with MS Detection

Multiplexed isotopic labeling strategies represent a significant advancement in mass spectrometry-based metabolomics, allowing for the simultaneous analysis of multiple samples in a single run. This approach enhances throughput, reduces analytical variability, and improves the precision of relative quantification. mdpi.com In the study of (13C)decanoic acid metabolism, these strategies can be employed to compare the metabolic profiles of different biological samples under various conditions.

One common multiplexing technique involves the use of isotopic labeling reagents that create "light," "medium," and "heavy" versions of metabolites. mdpi.com For example, fatty acids extracted from different samples can each be labeled with a unique isotopic variant of a chemical tag, such as cholamine. mdpi.comresearchgate.net These labeled metabolites are then combined and analyzed by liquid chromatography-mass spectrometry (LC-MS). Because the different isotopic forms of the labeled metabolites co-elute chromatographically, they can be distinguished by their mass difference in the mass spectrometer. washington.edu The relative peak intensities of the "light," "medium," and "heavy" forms of each metabolite provide a precise measure of its relative abundance in the original samples. mdpi.comresearchgate.net

Another powerful multiplexing approach utilizes isobaric tags, such as Tandem Mass Tags (TMT). washington.edu In this method, different samples are labeled with tags that have the same nominal mass but differ in the isotopic composition of their reporter and balancer groups. acs.org When the tagged metabolites are analyzed by MS, they appear as a single peak in the initial full scan (MS1). However, upon fragmentation (MS/MS), the reporter ions are released, and their distinct masses allow for the quantification of the metabolite from each of the original samples. washington.edu This isobaric labeling strategy minimizes the complexity of the MS1 spectrum while enabling multiplexed quantification. acs.org

These multiplexed strategies offer several advantages for studying the metabolism of (13C)decanoic acid. By analyzing multiple samples simultaneously, the run-to-run variation that can occur in separate analyses is eliminated, leading to more reliable comparative data. washington.edu This is particularly valuable for studies involving multiple experimental conditions, time points, or biological replicates. The increased throughput also makes it feasible to analyze larger sample sets, which can enhance the statistical power of the study. mdpi.com

Multiplexing StrategyLabeling PrincipleDetection MethodKey AdvantageReference
Isotopic Labeling (e.g., cholamine)Creation of "light," "medium," and "heavy" metabolite versions.Distinguished by mass difference in a single MS scan.Increased sample throughput and precise relative quantification. mdpi.comresearchgate.net
Isobaric Tagging (e.g., TMT)Tags with the same nominal mass but different reporter ions.Quantification based on reporter ion signals after MS/MS fragmentation.Reduced spectral complexity in the full scan and high-level multiplexing. washington.eduacs.org

Integrated Analytical Platforms (e.g., LC-MS-NMR) for Comprehensive Characterization

For a truly comprehensive characterization of the metabolites of (13C)decanoic acid, the integration of multiple analytical techniques is often necessary. An integrated platform combining liquid chromatography (LC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy offers a powerful solution by leveraging the complementary strengths of each technique. nih.govnih.gov This hyphenated approach, often referred to as LC-MS-NMR, provides a wealth of information that is often unattainable with any single method.

LC provides the initial separation of the complex mixture of metabolites present in a biological sample. nih.gov MS, with its high sensitivity and selectivity, can then provide the molecular weight and elemental formula of the separated compounds. nih.gov However, MS alone may not be sufficient to distinguish between isomers—molecules with the same chemical formula but different structural arrangements. This is where NMR spectroscopy becomes invaluable. NMR provides detailed information about the chemical structure of a molecule, including the connectivity of its atoms, allowing for the unambiguous identification of isomers. nih.gov

The integration of these techniques can be achieved in several ways. In an online LC-MS-NMR setup, the eluent from the LC column is split, with a portion going to the MS and the remainder to the NMR spectrometer for simultaneous analysis. nih.gov However, the relatively low sensitivity of NMR can be a limitation in this configuration. nih.gov To address this, alternative approaches have been developed, such as stop-flow LC-MS-NMR, where the chromatographic flow is paused when a peak of interest enters the NMR probe, allowing for longer acquisition times and improved signal-to-noise. nih.gov Another strategy is offline analysis, where fractions from the LC are collected and then analyzed separately by NMR. nih.gov

The combined data from LC-MS-NMR allows for a more complete and confident identification of the metabolites of (13C)decanoic acid. For example, MS can identify a metabolite with a specific mass that corresponds to a hydroxylated derivative of decanoic acid. NMR can then be used to determine the exact position of the hydroxyl group on the carbon chain, distinguishing between different positional isomers. This level of structural detail is crucial for understanding the specific enzymatic reactions involved in the metabolism of (13C)decanoic acid. The use of both NMR and LC-MS has been shown to be effective in profiling metabolites from various biological sources. mdpi.com

Emerging Spectroscopic and Imaging Techniques (e.g., Magnetic Resonance Spectroscopic Imaging - MRSI) in Isotope Tracing

Emerging spectroscopic and imaging techniques are providing new ways to visualize and quantify metabolic processes in real-time and in situ. Magnetic Resonance Spectroscopic Imaging (MRSI) is a particularly promising technique for non-invasively tracking the fate of 13C-labeled substrates like decanoic acid within intact tissues and organisms. nih.govresearchgate.net This provides a spatiotemporal understanding of metabolic pathways that complements the data obtained from traditional mass spectrometry-based methods.

MRSI combines the principles of magnetic resonance spectroscopy (MRS) with magnetic resonance imaging (MRI) to generate metabolic maps of tissues. While conventional MRS provides a spectrum of metabolites from a specific region of interest, MRSI acquires spectra from multiple locations simultaneously, creating an image that shows the spatial distribution of different metabolites. When used in conjunction with 13C isotope tracing, MRSI can track the conversion of a 13C-labeled precursor into its various metabolic products. nih.gov

A significant advancement in this field is the use of hyperpolarization techniques, such as dynamic nuclear polarization (DNP). nih.gov Hyperpolarization dramatically increases the signal-to-noise ratio of the 13C nucleus, which has a low natural abundance and a low gyromagnetic ratio, making it inherently insensitive for MRS detection. By hyperpolarizing a 13C-labeled substrate before its administration, the resulting MRSI signal is enhanced by tens of thousands of times, enabling the real-time imaging of metabolic fluxes. nih.gov

In the context of (13C)decanoic acid metabolism, hyperpolarized 13C-MRSI could potentially be used to visualize the uptake of the fatty acid by different organs and tissues, and its subsequent conversion into downstream metabolites such as acetyl-CoA and ketone bodies. This would provide invaluable insights into tissue-specific fatty acid oxidation and its role in cellular bioenergetics. researchgate.net The ability to non-invasively monitor these metabolic processes in vivo makes MRSI a powerful tool for studying metabolic reprogramming in various physiological and pathological states. nih.govnih.gov

Metabolic Pathway Elucidation and Flux Analysis Utilizing 13c Decanoic Acid

Quantitative Metabolic Flux Analysis (MFA) with 13C-Labeled Substrates

Quantitative Metabolic Flux Analysis (MFA) is a powerful technique for determining the rates (fluxes) of metabolic reactions within a cell or organism. cortecnet.comcreative-proteomics.com When combined with 13C-labeled substrates like (13C)decanoic acid, MFA allows researchers to trace the path of carbon atoms through the metabolic network. cortecnet.comnih.gov This is achieved by introducing the labeled substrate into a biological system and then measuring the distribution of the 13C isotope in various downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org

The core principle of 13C-MFA lies in the fact that different metabolic pathways will result in distinct patterns of 13C labeling in the products. nih.gov By analyzing these mass isotopomer distributions, researchers can deduce the relative contributions of different pathways to the production of a particular metabolite. frontiersin.org This information is then used in computational models to calculate the absolute flux values for many reactions in the central carbon metabolism. nih.gov

Studies utilizing 13C-MFA have provided significant insights into the metabolism of various organisms, from microbes to humans. nih.gov For instance, it has been used to identify metabolic bottlenecks in engineered microorganisms for the production of biofuels and other chemicals. nih.govnih.gov In the context of human health, 13C-MFA helps in understanding the metabolic reprogramming that occurs in diseases like cancer and inborn errors of metabolism. frontiersin.orgd-nb.info The choice of the 13C-labeled tracer is crucial for the success of an MFA study and depends on the specific metabolic pathways being investigated. d-nb.info

Tracing of Lipid Metabolism and Fatty Acid Oxidation Pathways

(13C)Decanoic acid is an invaluable tool for tracing the intricate pathways of lipid metabolism and fatty acid oxidation. frontiersin.orgfrontiersin.org By tracking the incorporation and transformation of the 13C label, researchers can gain a detailed understanding of how cells process this medium-chain fatty acid.

Investigation of Medium-Chain Fatty Acid Metabolism

The metabolism of medium-chain fatty acids (MCFAs) like decanoic acid has garnered significant interest, particularly in the context of ketogenic diets and neurological disorders. frontiersin.orgnih.gov Studies using uniformly 13C-labeled ([U-13C]) decanoic acid have been instrumental in elucidating how these fatty acids are metabolized in different cell types, such as astrocytes. frontiersin.org

For example, research on human-induced pluripotent stem cell-derived astrocytes incubated with [U-13C]decanoic acid revealed specific patterns of β-oxidation and ketone body production. frontiersin.org These studies have shown that both octanoic acid (C8) and decanoic acid (C10) are actively metabolized in brain slices, with a notable accumulation of 13C in glutamine, suggesting that astrocytes are the primary site of their metabolism in the brain. nih.govnih.gov Such investigations provide crucial data for understanding the differential effects of various MCFAs and for designing targeted dietary interventions. frontiersin.org

De Novo Lipogenesis Studies

De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, such as carbohydrates. metsol.com While (13C)acetate is a commonly used tracer for DNL studies, the metabolism of (13C)decanoic acid can also provide insights into fatty acid modifications and storage. metsol.comnih.gov The breakdown of (13C)decanoic acid into 13C-labeled acetyl-CoA allows for the tracking of these carbon units as they are incorporated into newly synthesized fatty acids. bioscientifica.com

Studies have shown that in certain cancer cells, like U87MG glioblastoma cells, decanoic acid can stimulate fatty acid synthesis, with glutamine potentially serving as a key substrate for this process. researchgate.net This highlights the complex interplay between fatty acid oxidation and synthesis pathways and how different fatty acids can have distinct effects on cellular lipid metabolism.

Mitochondrial Beta-Oxidation Pathway Analysis

Mitochondrial beta-oxidation is the primary pathway for the breakdown of fatty acids to produce energy. The use of 13C-labeled decanoic acid allows for the direct measurement of its oxidation rate. By tracking the release of 13CO2 from cells incubated with [1-13C]decanoic acid, researchers can quantify the rate of beta-oxidation. ucl.ac.uk

Research comparing the oxidation of octanoic acid (C8) and decanoic acid (C10) in neuronal cells has revealed significant differences. One study found that C10 is beta-oxidized at a much lower rate than C8 in SH-SY5Y neuronal cells. ucl.ac.uk This difference was attributed to C10's greater dependence on the carnitine palmitoyltransferase I (CPT1) transport system for entry into the mitochondria, a system that is less active in neurons. ucl.ac.uk Such findings are critical for understanding the specific neuropharmacological effects of different medium-chain fatty acids.

Table 1: Beta-Oxidation Rates of Decanoic Acid (C10) and Octanoic Acid (C8) in SH-SY5Y Cells

Fatty Acid Condition Beta-Oxidation Rate (% of C8 control) CPT1 Dependence
[1-13C]C10 Control 20% High (95% inhibition by etomoxir)
[1-13C]C8 Control 100% Low (34% inhibition by etomoxir)
[1-13C]C10 Co-incubated with unlabeled C8 Reduced by 29% Not applicable

Data sourced from a study on neuronal SH-SY5Y cells. ucl.ac.uk

Alpha,Omega-Oxidation Pathway Investigations

While beta-oxidation is the main route for fatty acid degradation, alternative pathways like omega (ω)-oxidation exist. This pathway involves the oxidation of the terminal methyl group of a fatty acid, leading to the formation of a dicarboxylic acid. nih.gov The resulting dicarboxylic acids can then undergo beta-oxidation from either end. nih.gov

Studies have explored the creation of synthetic omega-oxidation pathways in microorganisms like Saccharomyces cerevisiae for the production of medium-chain α,ω-dicarboxylic acids. nih.govresearchgate.net In this context, decanoic acid has been identified as a substrate for enzymes like cytochrome P450, leading to the formation of 10-hydroxydecanoic acid and subsequently dodecanedioic acid. nih.gov Investigations into these pathways are relevant for industrial biotechnology and for understanding the metabolism of dicarboxylic acids in humans, which can be elevated in certain metabolic disorders.

Analysis of Carbon Flow through Central Carbon Metabolism

The breakdown of (13C)decanoic acid via beta-oxidation produces 13C-labeled acetyl-CoA. This molecule is a central hub in metabolism, connecting fatty acid oxidation with the tricarboxylic acid (TCA) cycle. nih.govmetwarebio.com By tracing the 13C label from decanoic acid into TCA cycle intermediates and associated amino acids, researchers can analyze the flow of carbon through these core metabolic pathways. nih.govnih.gov

For example, studies in brain slices have shown that the 13C from [U-13C]decanoic acid is incorporated into citrate (B86180), α-ketoglutarate, malate, and prominently into glutamine. nih.gov This demonstrates the contribution of decanoic acid carbons to the TCA cycle and to neurotransmitter synthesis. nih.govnih.gov This type of analysis provides a dynamic view of how different fuel sources are utilized and integrated into the central carbon metabolism of various tissues and cell types. nih.govcreative-proteomics.com

Decanoic Acid's Influence on Specific Biochemical Pathways and Cellular Signaling

Decanoic acid, a ten-carbon medium-chain fatty acid (MCFA), plays a significant role in cellular energy metabolism, acting as an alternative energy source to glucose. frontiersin.orgmdpi.com Unlike long-chain fatty acids, its mitochondrial β-oxidation is less dependent on carnitine shuttles, allowing for rapid absorption and utilization. mdpi.comresearchgate.net Studies have shown that decanoic acid can influence the choice of substrate for energy production. It has been observed to inhibit glycolysis while promoting lipogenesis and gluconeogenesis. mdpi.com In neuronal cells, decanoic acid has been found to increase the activity of mitochondrial enzymes such as citrate synthase and complex I, suggesting a role in enhancing mitochondrial function. mdpi.com

Research using the model organism Dictyostelium discoideum indicates that decanoic acid treatment leads to an increase in adenosine (B11128) levels, a key molecule in energy regulation. This effect is dependent on the activity of the equilibrative nucleoside transporter 1 (ENT1). whiterose.ac.uk Chronic exposure to decanoic acid in wild-type cells showed a significant rise in adenosine, an effect that was absent in cells lacking ENT1 activity. whiterose.ac.uk This suggests a mechanism where decanoic acid modulates energy-related gene expression and cellular function through adenosine signaling. whiterose.ac.uk Furthermore, in neuroblastoma cell lines, decanoic acid has been shown to directly reduce oxidative stress levels, independent of ketone body production, by upregulating catalase activity, which may contribute to neuronal health and energy homeostasis. researchgate.net

Decanoic acid has been identified as a significant modulator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and autophagy. pnas.orgresearchgate.net Research has demonstrated that decanoic acid inhibits mTORC1 activity through a mechanism that is independent of glucose and insulin (B600854) levels. pnas.orgfrontiersin.orgnih.gov This discovery was initially made in the model system Dictyostelium discoideum and subsequently validated in mammalian systems, including ex vivo rat hippocampal slices and human astrocytes derived from induced pluripotent stem cells (iPSCs). pnas.orgfrontiersin.orgfrontiersin.org

The inhibitory action of decanoic acid on mTORC1 is structurally specific. pnas.org The proposed mechanism involves the inhibition of p97 (also known as VCP), an ATPase that acts as an mTORC1 activator. researchgate.netfrontiersin.org By reducing p97 activity, decanoic acid leads to a downstream reduction in mTORC1 signaling. frontiersin.org This is evidenced by decreased phosphorylation of mTORC1 targets, such as 4E-BP1. pnas.orgresearchgate.net This distinct regulatory pathway highlights decanoic acid's potential as a therapeutic agent in conditions characterized by hyperactive mTORC1 signaling, such as certain types of epilepsy and cancer. pnas.orgnih.govmedchemexpress.com

Experimental SystemObservationEffect on mTORC1 SignalingReference
Dictyostelium discoideumDecanoic acid treatmentInhibition of mTORC1 activity, independent of glucose/insulin. nih.gov, pnas.org
Rat Hippocampal SlicesTreatment with 100 µM and 300 µM decanoic acid for 1 hourReduced ratio of phosphorylated 4E-BP1 to total 4E-BP1, indicating decreased mTORC1 activity. frontiersin.org, researchgate.net
Human iPSC-derived AstrocytesTreatment with 300 µM decanoic acid for 24 hoursDecreased ratio of phosphorylated S6K and 4E-BP1 to their total forms. medchemexpress.com
Hepatocellular Carcinoma (HCC) CellsTreatment with 60 µM decanoic acidInhibition of mTORC1 without altering mTORC2 activation. medchemexpress.com

A primary mechanism through which decanoic acid exerts its influence, particularly its anticonvulsant effects, is by directly interacting with neurotransmission pathways. Specifically, it acts as a direct, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory neurotransmission in the central nervous system. researchgate.netnih.govwikipedia.org This inhibitory action has been demonstrated in ex vivo rat hippocampal slices, where decanoic acid strongly inhibits excitatory neurotransmission without affecting inhibitory pathways. researchgate.netoup.comunil.ch

The antagonism is both voltage- and subunit-dependent. researchgate.netnih.gov Studies using Xenopus oocytes expressing various AMPA receptor subunits have shown that decanoic acid's inhibitory potency varies depending on the subunit composition of the receptor. nih.gov In silico docking studies suggest that decanoic acid binds to sites on the M3 helix of the AMPA-GluA2 transmembrane domain, a region involved in channel gating. researchgate.netnih.govmdpi.com This binding site is distinct from that of other AMPA receptor antagonists like perampanel, suggesting that their effects could be cooperative or synergistic. wikipedia.orgmdpi.com This direct inhibition of excitatory glutamate (B1630785) receptors is sufficient to explain the antiseizure effects observed in various models. researchgate.netnih.gov

Modulation of Intracellular Signaling Networks (e.g., mTORC1 activity)

Comparative Metabolomics Studies with Labeled Decanoic Acid

The use of uniformly 13C-labeled decanoic acid ([U-13C]C10) in metabolomics studies has been crucial for tracing its metabolic fate and comparing its properties to other fatty acids, particularly octanoic acid (C8). nih.govfrontiersin.org These studies reveal distinct metabolic pathways and preferences between different medium-chain fatty acids.

In human iPSC-derived astrocytes, comparative analysis of [U-13C]C8 and [U-13C]C10 showed that while both are used for ketogenesis, C8 leads to higher concentrations and faster secretion rates of the ketone bodies β-hydroxybutyrate (βHB) and acetoacetate (B1235776) (AcAc). frontiersin.org Conversely, C10 treatment resulted in larger intracellular glutathione (B108866) concentrations. frontiersin.org

Studies in mouse brain slices using dynamic isotope labeling demonstrated that both C8 and C10 are oxidatively metabolized. nih.gov However, when supplied together, the metabolism of C10 was predominant over C8. nih.gov A key finding from these tracer studies is that the 13C enrichment from both [U-13C]C8 and [U-13C]C10 was most prominent in glutamine. nih.gov This strongly suggests that MCFA metabolism occurs primarily in astrocytes, which then supply glutamine to neurons for the synthesis of the inhibitory neurotransmitter GABA. nih.govnih.gov This links MCFA metabolism directly to the astrocyte-neuron metabolic coupling.

Metabolomic profiling in AML12 liver cells confirmed that C10, similar to C8, significantly increased ketone body production compared to long-chain fatty acids. researchgate.net Dynamic metabolome analysis using 13C-labeling showed that C8 was rapidly oxidized to acetyl-CoA and assimilated into ketone bodies and citrate cycle intermediates. researchgate.net In contrast, a study on U87MG glioblastoma cells found that while C8 primarily affected mitochondrial metabolism and increased ketone body production, C10 mainly influenced cytosolic pathways, stimulating fatty acid synthesis. researchgate.net

Biological SystemLabeled Substrate(s)Key Comparative FindingReference
Mouse Brain Slices[U-13C]C8, [U-13C]C10Metabolism of C10 is predominant over C8 when supplied together. nih.gov nih.gov
Mouse Brain Slices[U-13C]C8, [U-13C]C10Metabolism of [U-13C]C10 led to a larger 13C accumulation in glutamine compared to [U-13C]C8. nih.gov nih.gov
Human iPSC-Astrocytes[U-13C]C8, [U-13C]C10C8 produced higher concentrations of ketone bodies; C10 led to higher intracellular glutathione. frontiersin.org frontiersin.org
U87MG Glioblastoma CellsC8, C10C8 increased ketone body production, whereas C10 stimulated fatty acid synthesis. researchgate.net researchgate.net
AML12 Hepatocyte CellsC8, C10, C12:0, C18:1C10 treatment resulted in 3.69-fold higher ketone body concentration in the media compared to C18:1 treatment. researchgate.net researchgate.net

Studies in Diverse Biological Systems (e.g., Cell Cultures, Non-Human Organisms, Ex Vivo Tissues)

The metabolic and signaling effects of (13C)decanoic acid have been investigated across a range of biological models, from simple unicellular organisms to complex mammalian tissues, providing a comprehensive understanding of its mechanisms.

Cell Cultures: Studies in various cell lines have been instrumental in dissecting the cellular effects of decanoic acid.

Human iPSC-derived Astrocytes: These cells have been used to demonstrate the differential metabolism of decanoic and octanoic acid, with decanoic acid leading to higher glutathione levels. frontiersin.org They were also a key model for validating the inhibitory effect of decanoic acid on mTORC1 signaling in human cells, particularly those derived from patients with tuberous sclerosis complex. frontiersin.orgmedchemexpress.com

Hepatocellular Carcinoma (HCC) Cells (e.g., HCCLM3, HepG2): Research in these cancer cell lines showed that decanoic acid can suppress c-Met signaling pathways, inhibit cell viability, and induce apoptosis, highlighting its anti-tumor potential. mdpi.comresearchgate.net

Neuroblastoma Cells (e.g., SH-SY5Y, Neuro2a): These cells were used to show that decanoic acid can directly reduce cellular oxidative stress by upregulating catalase activity, independent of ketone production. researchgate.net

Glioblastoma Cells (U87MG): Metabolomics studies in this cell line revealed that decanoic acid, in contrast to octanoic acid, primarily stimulates fatty acid synthesis. researchgate.net

Non-Human Organisms:

Dictyostelium discoideum: This soil amoeba has served as a powerful and tractable model system for initial discoveries. It was in Dictyostelium that the inhibitory effect of decanoic acid on mTORC1 signaling was first identified, as well as its impact on phosphoinositide turnover and diacylglycerol signaling. researchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.org The organism was also used to screen for genetic regulators of decanoic acid sensitivity. researchgate.net

Xenopus oocytes: These frog eggs were used as a heterologous expression system to directly study the effect of decanoic acid on specific AMPA receptor subunits, confirming its role as a direct, subunit-dependent antagonist. researchgate.netnih.gov

Rodent Models (Rats and Mice): In vivo studies in mice have shown that decanoic acid can mitigate tumorigenesis in an HCC model. medchemexpress.commdpi.com The 5xFAD mouse model of Alzheimer's disease was used to show that decanoic acid could restore normal AMPA-mediated calcium signaling in hippocampal neurons and astrocytes. mdpi.com

Ex Vivo Tissues: The use of tissue slices allows for the study of cellular metabolism and signaling while preserving the tissue's three-dimensional architecture. nih.gov

Rat and Mouse Hippocampal/Brain Slices: This has been a critical model for validating findings from simpler systems in a more physiologically relevant context. Acute hippocampal slices from rats were used to demonstrate that decanoic acid, but not ketones, reduces epileptiform activity by inhibiting excitatory neurotransmission. researchgate.netoup.comunil.ch This system was also essential for confirming that decanoic acid inhibits mTORC1 activity in mammalian brain tissue under conditions of constant glucose, supporting a mechanism distinct from that of a classical ketogenic diet. pnas.orgfrontiersin.orgresearchgate.net Furthermore, dynamic isotope labeling with [U-13C]decanoic acid in mouse brain slices has elucidated its primary metabolic fate in astrocytes, leading to the production of glutamine for neuronal GABA synthesis. nih.gov

Enzymology and Mechanistic Studies with 13c Decanoic Acid

Investigation of Enzyme Substrate Specificity and Kinetic Isotope Effects

The use of isotopically labeled substrates like (13C)decanoic acid is a cornerstone of mechanistic enzymology. One of the primary techniques employed is the measurement of the Kinetic Isotope Effect (KIE), which quantifies the change in the rate of a reaction when a heavier isotope is substituted for a lighter one at or near a bond-breaking or bond-forming position. unl.edu

The KIE is expressed as the ratio of the rate constant for the lighter isotopologue (kL) to that of the heavier one (kH). A KIE value greater than 1 (a "normal" KIE) indicates that the bond to the lighter isotope is broken more readily, which is typical for reactions where a C-H or C-C bond is cleaved in the rate-determining step. The magnitude of the KIE provides profound insights into the transition state of the reaction. For instance, a large ¹³C KIE in a decarboxylation reaction suggests that the C-C bond cleavage is a major component of the rate-limiting step. acs.orgnih.gov Conversely, a KIE value of 1 implies that the isotopic substitution has no effect on the reaction rate, suggesting that the bond is not broken during the rate-determining step. unl.edu

While specific KIE studies focusing solely on (13C)decanoic acid are not extensively documented in the selected literature, the principles are broadly applicable. For example, in studying an enzyme that metabolizes decanoic acid, labeling the carboxyl carbon with ¹³C could reveal whether decarboxylation is rate-limiting. acs.org Similarly, labeling other positions along the carbon chain can probe other enzymatic steps, such as hydroxylation or desaturation. smolecule.com The precision of modern analytical techniques like isotope-ratio mass spectrometry (IRMS) and NMR spectroscopy allows for the measurement of even very small KIEs, providing subtle but crucial details about enzyme mechanisms. mdpi.com

Table 1: Principles of Kinetic Isotope Effect (KIE) in Enzymology

KIE Value (kL/kH)InterpretationImplication for Mechanism
> 1 (Normal KIE)Reaction is faster with the lighter isotope.The bond to the isotopically substituted atom is likely broken or formed in the rate-determining step.
= 1 (No KIE)No change in reaction rate.The bond to the isotopically substituted atom is not involved in the rate-determining step.
< 1 (Inverse KIE)Reaction is slower with the lighter isotope.A bonding interaction becomes stiffer or stronger in the transition state compared to the ground state.

Elucidation of Enzyme Catalytic Mechanisms using Labeled Substrates

Isotopically labeled substrates such as (13C)decanoic acid are invaluable for tracing metabolic pathways and elucidating the step-by-step mechanisms of enzyme catalysis. smolecule.com By following the labeled carbon atom, researchers can identify reaction intermediates and final products, thereby piecing together complex biochemical transformations. nih.govcapes.gov.br

A notable example of this approach is in the study of how acyl chains are handled by the acyl carrier protein (ACP), a central player in fatty acid metabolism. Research using solution NMR spectroscopy on ACP bound to ¹³C-labeled fatty acids, including octanoic acid (C8) and dodecanoic acid (C12), has provided insights into allosteric regulation. These studies revealed that the length of the fatty acid chain is communicated to partner enzymes through changes in the ACP's structure. pnas.org Specifically, using terminally ¹³C-labeled acyl chains, it was observed that the "flipping" of the acyl chain out of its sequestered state occurs only for the cognate (correctly matched) chain length when interacting with a partner enzyme. pnas.org This demonstrates how ¹³C-labeling can be used to uncover subtle, dynamic mechanisms of molecular recognition and regulation.

In another study, feeding experiments with both deuterium (B1214612) (²H) and ¹³C-labeled decanoic acid were used to investigate the biosynthesis of a natural product called acaterin. These experiments helped to establish that the molecule was formed by coupling an octanoate (B1194180) unit with a C5 unit, rather than by modifying a decanoate (B1226879) derivative, showcasing the power of isotopic labeling in distinguishing between potential biosynthetic routes.

Furthermore, studies on astrocyte metabolism using [U-¹³C]decanoic acid (where all carbons are ¹³C) have shown that it is readily metabolized. The ¹³C label was prominently incorporated into glutamine, indicating that decanoic acid metabolism occurs primarily in astrocytes and contributes to the synthesis of neurotransmitters. nih.gov This type of tracer study is fundamental to understanding the metabolic fate of fatty acids in different cell types and tissues. nih.gov

Studies on Fatty Acid Biosynthesis Enzymes (e.g., Beta-ketoacyl-acyl carrier protein synthase IV)

The synthesis of fatty acids is a fundamental metabolic process managed by a suite of enzymes. (13C)decanoic acid and its derivatives are critical substrates for studying the enzymes involved in medium-chain fatty acid (MCFA) metabolism. A key enzyme in this process is beta-ketoacyl-acyl carrier protein synthase (KAS), which is responsible for the chain-elongation steps. genome.jp

Research on Cuphea lanceolata, a plant that accumulates large amounts of decanoic acid, led to the isolation of a specific enzyme, beta-ketoacyl-acyl carrier protein synthase IV (clKAS IV). nih.gov Studies on the recombinant form of this enzyme revealed its distinct substrate specificity. The clKAS IV enzyme showed a strong preference for elongating short- and medium-chain acyl-ACPs, from C4 to C10, with nearly equal activity. nih.govresearchgate.net However, its activity was significantly lower for further elongation steps, indicating it is a key determinant for terminating chain growth at the C10 length. nih.gov

Interestingly, these studies also uncovered a regulatory mechanism where the medium-chain acyl-ACP substrates themselves inhibit the clKAS IV enzyme in a manner dependent on both chain length and concentration. nih.gov This substrate inhibition provides a sophisticated feedback loop for controlling the production of MCFAs like decanoic acid in the plant. Such detailed understanding of substrate specificity and regulation would be further enhanced by using (13C)decanoyl-ACP in kinetic assays to precisely follow its binding and turnover.

Table 2: Substrate Specificity of Recombinant KAS IV from Cuphea lanceolata

Substrate (Acyl-ACP Chain Length)Relative ActivityKey Finding
C4 (Butyryl)HighPreferred substrate
C6 (Hexanoyl)HighPreferred substrate
C8 (Octanoyl)HighPreferred substrate
C10 (Decanoyl)HighPreferred substrate, marks the end of high activity. nih.govresearchgate.net
> C10LowElongation is significantly less efficient. nih.gov

Research on Photoenzymes Involved in Fatty Acid Conversion (e.g., Fatty Acid Photodecarboxylase)

A groundbreaking area of research involves photoenzymes, which use light energy to drive chemical reactions. The fatty acid photodecarboxylase (FAP) enzyme, discovered in the microalga Chlorella variabilis, is a prime example. nih.govwikipedia.org This enzyme catalyzes the light-driven conversion of fatty acids into their corresponding alkanes (or alkenes) and carbon dioxide, a reaction with significant potential for biofuel production. nih.govyoutube.com

The mechanism of FAP is initiated when its flavin adenine (B156593) dinucleotide (FAD) cofactor absorbs a photon of blue light. nih.govyoutube.com This excites the FAD, which then abstracts an electron from the carboxylate group of the fatty acid substrate. nih.govnih.gov This electron transfer leads to the spontaneous decarboxylation of the fatty acid, forming an alkyl radical and CO₂. youtube.comnih.gov Subsequent steps involving proton and electron transfers regenerate the FAD cofactor and produce the final alkane product. nih.govroyalsocietypublishing.org Time-resolved spectroscopy has been used to observe these steps, which occur on timescales from picoseconds to milliseconds. nih.gov

While FAP was initially found to prefer long-chain fatty acids, subsequent research has focused on its activity with medium-chain fatty acids like decanoic acid. wikipedia.orgacs.org Continuous flow reactor experiments have demonstrated the conversion of decanoic acid to nonane, albeit at a lower conversion rate than for longer-chain acids in the wild-type enzyme. acs.org This has spurred efforts to engineer FAP variants with improved activity and specificity for medium-chain substrates to produce gasoline-like hydrocarbons. researchgate.net

Biosynthetic Pathway Research Involving Decanoic Acid

Identification of Novel Biosynthetic Routes for Medium-Chain Fatty Acids

The conventional route for fatty acid synthesis in most organisms is the fatty acid synthase (FAS) pathway, which involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain attached to an acyl carrier protein (ACP). ontosight.ai However, recent research has identified alternative and novel biosynthetic routes that can be harnessed for the specific production of medium-chain fatty acids (MCFAs) like decanoic acid.

One of the most significant discoveries is the utilization of an iterative reversal of the β-oxidation pathway (r-BOX) . nih.gov This pathway, traditionally known for fatty acid degradation, can be engineered to run in reverse for carbon chain elongation. nih.govasm.org Researchers have successfully engineered an Escherichia coli cell factory to produce decanoic acid as its primary product from glycerol (B35011) by exploiting the overlapping chain-length specificity of selected r-BOX enzymes and a thioesterase. nih.gov The key was selecting enzymes that favor the synthesis of acyl-CoAs up to ten carbons in length. nih.gov

Another key strategy involves leveraging acyl-ACP thioesterases (ACPTs) with specificities for medium-chain acyl-ACPs. These enzymes are crucial as they terminate the fatty acid elongation process by hydrolyzing the acyl-ACP intermediate, releasing a free fatty acid. mdpi.comaocs.org By introducing heterologous thioesterases from certain plants or bacteria into host organisms like E. coli or the oleaginous yeast Yarrowia lipolytica, production can be shifted from long-chain fatty acids to MCFAs. mdpi.comtwistbioscience.com For instance, research has focused on optimizing the ten-carbon specific acyl-ACP thioesterase from Cuphea lanceolata (ClFatB3) for dedicated decanoic acid production in E. coli. twistbioscience.com

These novel approaches offer more direct and selective pathways to decanoic acid, moving beyond the limitations of the native FAS system.

Table 1: Comparison of Biosynthetic Routes for Decanoic Acid

FeatureNative Fatty Acid Synthase (FAS) PathwayReversal of β-Oxidation (r-BOX) Pathway
Primary FunctionDe novo synthesis of primarily long-chain fatty acids.Engineered reversal of fatty acid degradation for targeted synthesis. nih.gov
Starting PrecursorsAcetyl-CoA, Malonyl-CoA. ontosight.aiAcetyl-CoA (which is condensed to form longer chains). nih.govasm.org
Key IntermediatesAcyl-Acyl Carrier Protein (Acyl-ACP). twistbioscience.comAcyl-Coenzyme A (Acyl-CoA). nih.govasm.org
Chain Length ControlDetermined by the entire FAS complex and condensing enzymes. Specific thioesterases can be introduced to target medium chains. mdpi.comDetermined by the chain-length specificity of the selected r-BOX enzymes (e.g., thiolase, reductase) and a terminating thioesterase. nih.gov
Reported ApplicationGeneral fatty acid production; engineered with specific thioesterases for MCFA production. mdpi.comSelective production of 2.1 g/L decanoic acid in engineered E. coli. nih.gov

Engineering Microbial Systems for Decanoic Acid Derivatives Production

Metabolic engineering has been pivotal in developing microbial factories for the production of decanoic acid and its valuable derivatives, such as ω-hydroxydecanoic acid and trans-2-decenoic acid. frontiersin.orgnih.gov Escherichia coli is the most commonly used host for these engineering efforts due to its well-understood genetics and rapid growth. nih.govfrontiersin.orgnih.govmdpi.comnih.gov

A cornerstone of these engineering strategies is the elimination of competing metabolic pathways . The native β-oxidation pathway, which degrades fatty acids, is a primary target for disruption. Deletion of key genes such as fadD (acyl-CoA synthetase), fadE (acyl-CoA dehydrogenase), fadB (enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase), and fadJ (thiolase) prevents the breakdown of decanoic acid and its intermediates, thereby channeling flux towards the desired product. frontiersin.orgnih.govmdpi.comresearchgate.net

Concurrently, the overexpression of key biosynthetic enzymes is employed to enhance production titers. This includes:

Acyl-CoA synthetases to activate fatty acids, such as MaMACS from Mycobacterium avium, which shows high activity towards decanoic acid. mdpi.com

Acyl-CoA dehydrogenases (e.g., PpfadE) and thioesterases (e.g., YdiI) to create unsaturated derivatives like trans-2-decenoic acid. mdpi.comnih.gov

Hydroxylase systems , like the AlkBGT system from Pseudomonas putida or various P450 monooxygenases, to introduce hydroxyl groups and produce compounds like ω-hydroxydecanoic acid or 10-hydroxy-2-decenoic acid (10-HDA). frontiersin.orgnih.govacs.org

Fatty acid transporters like FadL to improve the uptake of substrate from the medium into the cell. frontiersin.orgnih.gov

Through these combined approaches, researchers have achieved significant production titers. For example, engineering E. coli to express the AlkBGT hydroxylation system while blocking β-oxidation resulted in the production of 309 mg/L of ω-hydroxydecanoic acid. frontiersin.org In another study, a two-step whole-cell catalytic process in engineered E. coli converted decanoic acid into trans-2-decenoic acid and subsequently into 10-HDA, with a final yield of 486.5 mg/L. nih.gov More recently, optimization of fermentation conditions and reconfiguration of the electron transport chain in E. coli have pushed the production of trans-2-decenoic acid to titers as high as 1.98 g/L. preprints.org

Table 2: Examples of Engineered Microbial Systems for Decanoic Acid Derivative Production

Microbial HostTarget ProductKey Genetic ModificationsReported Titer/YieldReference
Escherichia coliω-Hydroxydecanoic acidDeletion of β-oxidation genes (ΔfadE, ΔfadD); Overexpression of AlkBGT hydroxylase and FadL transporter.309 mg/L frontiersin.org
Escherichia colitrans-2-Decenoic acidDeletion of β-oxidation genes (ΔfadBJR); Overexpression of MaMACS, PpfadE, and YdiI.1.45 g/L nih.gov
Escherichia coli10-Hydroxy-2-decenoic acid (10-HDA)Two-step process: 1) ΔfadBJR strain to convert decanoic acid to trans-2-decenoic acid. 2) Conversion to 10-HDA via P450 enzyme.486.5 mg/L nih.gov
Escherichia coliDecanoic acidExpression of r-BOX enzymes (BktB, EgTER) and thioesterase (FadM).2.1 g/L nih.gov

Intermediates and Regulatory Mechanisms in Decanoic Acid Biosynthesis

The efficient biosynthesis of decanoic acid and its derivatives is governed by a complex network of intermediates and regulatory mechanisms. Understanding these controls is crucial for optimizing production pathways.

Key Biosynthetic Intermediates: The central intermediates in decanoic acid synthesis differ depending on the pathway. In the canonical FAS pathway, the growing carbon chain is covalently linked to an acyl carrier protein (ACP), forming acyl-ACP species. ontosight.ai In contrast, the r-BOX pathway utilizes acyl-CoA thioesters as the primary chain-elongation intermediates. nih.govasm.org In the production of derivatives, decanoic acid itself often serves as a key intermediate that is subsequently modified. For example, the synthesis of 10-HDA from decanoic acid proceeds through the intermediate trans-2-decenoic acid. nih.gov However, the accumulation of intermediates can also be inhibitory; decanoic acid has been shown to inhibit the enzymatic conversion of 10-hydroxydecanoic acid to sebacic acid. researchgate.net

Regulatory Mechanisms: Several layers of regulation control the flux of carbon towards decanoic acid.

Transcriptional Control: Master regulators of fatty acid metabolism, such as FadR in E. coli, play a critical role. FadR represses the genes for both fatty acid degradation (β-oxidation) and biosynthesis. Deleting fadR is a common strategy to de-repress these pathways and enhance fatty acid production. nih.govmdpi.comresearchgate.net In eukaryotes like Saccharomyces cerevisiae, a complex response to decanoic acid toxicity involves multiple transcription factors, including Pdr1, Stb5, Oaf1, and Pip2. nih.gov

Enzymatic Specificity: The substrate specificity of enzymes is a key control point. The chain-length selectivity of thioesterases dictates the final length of the fatty acid produced, making them powerful tools for directing synthesis towards decanoic acid. mdpi.comaocs.org Similarly, in the r-BOX pathway, the choice of enzymes with specificity for 10-carbon substrates is essential for selective production. nih.gov

Futile Cycles: In some bacteria, such as Corynebacterium glutamicum, a "futile cycle" has been identified where free fatty acids are continuously cycled back into their acyl-CoA forms. This cycle is mediated by the opposing actions of an acyl-CoA thioesterase (TesA) and an acyl-CoA synthetase (FadD). asm.orgasm.org Disrupting this cycle by deleting the fadD genes prevents the resynthesis of acyl-CoA from the free fatty acid, leading to the accumulation and excretion of fatty acids. asm.orgasm.org

Product Toxicity and Export: High concentrations of decanoic acid can be toxic to microbial hosts, potentially by disrupting cell membranes. nih.govfrontiersin.org This toxicity acts as a natural feedback inhibition mechanism. Overcoming this bottleneck is a significant challenge. One successful strategy has been the use of an organic solvent overlay (e.g., n-dodecane) during fermentation to extract decanoic acid from the aqueous phase, reducing its intracellular concentration and thereby boosting production. nih.gov

Table 3: Key Enzymes and Regulators in Decanoic Acid Biosynthesis

NameFunctionOrganism(s) of StudyReference
FadRTranscriptional regulator of fatty acid synthesis and degradation.Escherichia coli nih.govmdpi.com
Acyl-ACP Thioesterase (e.g., ClFatB3)Terminates fatty acid synthesis by hydrolyzing medium-chain acyl-ACPs.Cuphea lanceolata, E. coli twistbioscience.com
FadD (Acyl-CoA Synthetase)Activates fatty acids to acyl-CoAs; involved in β-oxidation and futile cycles.E. coli, Corynebacterium glutamicum frontiersin.orgasm.orgasm.org
FadE (Acyl-CoA Dehydrogenase)Catalyzes the first step of β-oxidation; also used in derivative synthesis.Escherichia coli frontiersin.orgmdpi.com
r-BOX Enzymes (e.g., BktB, EgTER)Catalyze the reversal of β-oxidation for chain elongation.E. coli nih.gov
Pdr1, Stb5, Oaf1, Pip2Transcription factors involved in decanoic acid stress response.Saccharomyces cerevisiae nih.gov

Computational and Theoretical Approaches in 13c Decanoic Acid Research

Molecular Dynamics Simulations of Decanoic Acid Assemblies and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of molecules and their interactions at an atomic level. mdpi.com These simulations utilize classical mechanics to model the movements and forces between atoms, providing valuable insights into the dynamic processes of chemical and biological systems. researchgate.net In the context of decanoic acid, MD simulations have been instrumental in understanding the self-assembly of these molecules into larger structures, such as micelles and vesicles, which are relevant in various fields, including prebiotic chemistry and materials science. mdpi.comresearchgate.net

One area of significant research has been the study of decanoic acid self-assembly under conditions mimicking those of the early Earth. mdpi.comresearchgate.net By simulating systems of decanoic acid at a range of temperatures (from 0 °C to 110 °C), scientists have been able to observe the initial stages of vesicle formation. mdpi.comnih.gov These simulations reveal how decanoic acid molecules aggregate to form stable vesicles and how these primitive membrane structures interact with other molecules, such as prebiotic-like peptides. mdpi.comnih.gov The insights gained from this research contribute to our understanding of the formation of the first cellular compartments, a crucial step in the origin of life. mdpi.comresearchgate.net

MD simulations have also been employed to investigate the interactions between decanoic acid and mineral surfaces, which is particularly relevant to fields like enhanced oil recovery. worktribe.com These studies model the behavior of decanoic acid at the interface of clay minerals and brine solutions of varying salinity. worktribe.com The simulations can differentiate the behavior of protonated (uncharged) decanoic acid from deprotonated (charged) decanoate (B1226879), providing insights into how pH and ion concentrations influence the adsorption and aggregation of these molecules on surfaces. worktribe.com This information is critical for developing more effective strategies for oil extraction.

The table below summarizes key parameters and findings from representative molecular dynamics simulations of decanoic acid.

Simulation System Key Parameters Primary Findings Reference
Decanoic Acid Self-AssemblyTemperature: 0 °C to 110 °CElucidated the initial aggregation steps of decanoic acid into vesicles and the interaction with prebiotic peptides. mdpi.comresearchgate.netnih.gov mdpi.com
Decanoic Acid on MontmorilloniteVaried Salinity (NaCl concentration)Investigated the influence of salinity and pH on the interaction of decanoic acid with clay surfaces, relevant to enhanced oil recovery. worktribe.com worktribe.com
Decanoic Acid Vesicle DynamicsTemperature variations around the phase transition temperatureObserved the formation of rippled phases in decanoic acid vesicles due to differential behavior of the inner and outer leaflets of the membrane. researchgate.net researchgate.net

Computational Modeling for Metabolic Flux Predictions

Computational modeling, particularly ¹³C-Metabolic Flux Analysis (¹³C-MFA), is a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions within a cell. nih.govnih.gov This approach involves feeding cells a substrate, such as glucose, that is labeled with the stable isotope carbon-13 (¹³C). As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the distribution of these isotopes in key metabolites, typically using techniques like mass spectrometry, researchers can work backward to calculate the flux through different metabolic pathways. nih.govnih.gov

The use of (¹³C)decanoic acid as a tracer in these studies allows for the specific investigation of fatty acid metabolism. The computational aspect of ¹³C-MFA involves creating a metabolic model of the cell, which is a map of all the relevant biochemical reactions. nih.gov Algorithms are then used to simulate the flow of the ¹³C label through this network and find the set of fluxes that best explains the experimentally measured labeling patterns. nih.gov This powerful combination of experimental data and computational analysis provides a detailed picture of cellular metabolism that cannot be obtained through other methods. embopress.org

¹³C-MFA has been instrumental in metabolic engineering, where the goal is to modify the metabolism of microorganisms to enhance the production of valuable biochemicals. nih.gov By identifying metabolic bottlenecks or competing pathways, researchers can devise strategies to re-engineer the organism for improved performance. nih.gov For example, if the analysis reveals a slow step in a production pathway, genetic engineering can be used to overexpress the enzyme responsible for that step.

The table below outlines the general workflow and key components of a ¹³C-MFA experiment.

Step Description Key Considerations Reference
1. Cell Culture with ¹³C-Labeled Substrate Cells are grown in a medium containing a substrate labeled with ¹³C, such as [U-¹³C]glucose or a specific (¹³C)decanoic acid isotopologue.The choice of labeled substrate and the specific labeling pattern are crucial for accurately probing the pathways of interest. nih.gov nih.gov
2. Metabolite Extraction and Analysis Intracellular metabolites are extracted, and the distribution of ¹³C isotopes is measured using mass spectrometry (GC-MS or LC-MS) or NMR.Accurate measurement of mass isotopomer distributions is critical for the subsequent computational analysis. nih.gov nih.gov
3. Computational Flux Calculation A metabolic model is used in conjunction with computational algorithms to estimate the intracellular fluxes that best fit the experimental labeling data. nih.govThe completeness and accuracy of the metabolic model are key to obtaining reliable flux estimations. frontiersin.org frontiersin.org
4. Data Interpretation and Hypothesis Generation The calculated flux map is analyzed to understand the metabolic state of the cell, identify bottlenecks, and generate new hypotheses for further investigation. nih.govIntegrating flux data with other omics data (e.g., transcriptomics, proteomics) can provide a more comprehensive understanding of cellular regulation. embopress.org embopress.org

In Silico Tools for Isotope Tracing Data Analysis and Interpretation

The analysis and interpretation of data from stable isotope tracing experiments, such as those using (¹³C)decanoic acid, are heavily reliant on specialized computational tools. mdpi.combiorxiv.org These in silico tools are essential for processing the raw data from analytical instruments, correcting for natural isotope abundances, and ultimately, for making sense of the complex labeling patterns. nih.govnih.gov Without these software packages, the wealth of information contained within the isotopic data would be largely inaccessible. biorxiv.org

A variety of software tools have been developed to address different aspects of isotope tracing data analysis. Some tools, like X13CMS, are designed for the initial processing of mass spectrometry data to identify and quantify isotopologues (molecules that differ only in their isotopic composition). mdpi.com Others, such as DExSI, provide an interactive platform for the rapid quantitation of labeled metabolites and include features for natural abundance correction and visualization of the data. nih.gov

For the more advanced analysis of metabolic fluxes, as discussed in the previous section, there are comprehensive software suites that integrate metabolic modeling with the analysis of labeling data. frontiersin.org Furthermore, to standardize the way these complex models and data are described and shared, specific data formats and modeling languages, like FluxML, have been developed. frontiersin.org This facilitates collaboration and ensures the reproducibility of computational modeling studies in the field of ¹³C metabolic flux analysis. frontiersin.org The direct interpretation of ¹³C labeling patterns, even without formal flux analysis, can provide valuable qualitative insights into relative pathway activities and nutrient contributions, and various tools and methodologies have been developed to guide this process. nih.gov

The table below lists some of the key in silico tools used in the analysis and interpretation of stable isotope tracing data.

Tool/Language Primary Function Key Features Reference
X13CMS Global analysis of ¹³C enrichment in metabolites from mass spectrometry data.Identifies isotopologue groups corresponding to isotopically labeled compounds. mdpi.com mdpi.com
DExSI Rapid quantitation of ¹³C-labeled metabolites detected by GC-MS.Automated metabolite annotation, mass and positional isotopomer abundance determination, and natural isotope abundance correction. nih.gov nih.gov
FluxML A universal modeling language for ¹³C metabolic flux analysis.Standardizes the description of metabolic models, atom mappings, and experimental data to ensure model re-use and reproducibility. frontiersin.org frontiersin.org

Applications of 13c Decanoic Acid in Prebiotic Chemistry Research

Insights into Primitive Membrane Formation and Self-Assembly Processes

The self-assembly of amphiphilic molecules into micelles and vesicles is considered a fundamental step in chemical evolution, providing the necessary compartmentalization for primitive biochemical reactions. researchgate.netmdpi.comnih.gov Decanoic acid, a single-chain fatty acid, is a prime candidate for a building block of these primitive membranes due to its ability to self-assemble under various conditions. researchgate.netmdpi.comnih.govresearchgate.net The use of (13C)Decanoic Acid enables detailed tracking of these self-assembly dynamics.

Research has shown that decanoic acid can form vesicles in aqueous solutions over a pH range of approximately 6.5 to 8. nsf.gov Molecular dynamics simulations have been employed to study the self-assembly of decanoic acid under prebiotic temperature conditions, ranging from 0 °C to 110 °C. researchgate.netmdpi.comnih.gov These simulations reveal the aggregation of decanoic acid molecules into stable, water-filled vesicles, with the properties of these vesicles being dependent on the surrounding temperature. mdpi.com This provides critical insights into how primitive compartments could have formed and functioned in the diverse thermal environments of the early Earth. researchgate.netmdpi.com

Furthermore, studies have investigated the division of these primitive vesicles. It has been demonstrated that vesicles composed of decanoic acid can undergo a chemically driven division into smaller daughter vesicles. nih.govacs.org This process, which can be controlled by the concentration of certain chemical fuels, offers a plausible mechanism for the replication of early protocells without the need for complex biological machinery. acs.org The ability to trace the (13C)-labeled decanoic acid molecules throughout this budding and division process would provide invaluable data on the distribution and reorganization of membrane components.

The stability of these early membranes is a significant area of research. Fatty acid vesicles are known to be sensitive to environmental factors such as high salt concentrations. pnas.org However, research indicates that the presence of other prebiotically relevant molecules, such as amino acids, can stabilize these membranes. pnas.org For instance, certain amino acids have been shown to bind to decanoic acid membranes, enhancing their stability in the presence of salts and divalent cations, which were likely prevalent on the early Earth. pnas.org The use of (13C)Decanoic Acid in conjunction with isotopically labeled amino acids allows for precise characterization of these stabilizing interactions.

Below is a table summarizing key findings related to the self-assembly of decanoic acid in prebiotic contexts:

Research FocusKey FindingsCitations
Self-Assembly Conditions Decanoic acid self-assembles into vesicles in aqueous solutions, with optimal formation occurring at a pH near its pKa. nih.govchemrxiv.org
Temperature Effects Molecular dynamics simulations show that decanoic acid forms stable vesicles across a wide range of prebiotic temperatures (0 °C to 110 °C). researchgate.netmdpi.comnih.gov
Vesicle Division Chemically fueled processes can induce the division of decanoic acid vesicles into smaller daughter vesicles, a potential model for protocell replication. nih.govacs.org
Membrane Stabilization Prebiotic molecules, including certain amino acids and nucleobases, can bind to and stabilize decanoic acid membranes against environmental stressors like high salt concentrations. pnas.orgpnas.org

Decanoic Acid as a Model for Amphiphilic Molecules in Early Earth Conditions

Decanoic acid is frequently used as a model for prebiotically plausible amphiphiles for several reasons. It is long enough to form vesicular membranes yet short enough to have been potentially abundant on the early Earth, with evidence of its presence in carbonaceous meteorites. researchgate.netmdpi.comnih.gov Its single hydrocarbon chain makes it a simpler and more likely candidate for early membranes compared to the complex double-chained phospholipids (B1166683) found in modern cells. mdpi.com

The study of decanoic acid vesicles provides a window into the properties of primitive membranes. These membranes are thought to have been more dynamic and permeable than their modern counterparts, allowing for the passage of nutrients and building blocks for early metabolic and genetic systems. frontiersin.org Research has explored the growth of decanoic acid vesicles through the incorporation of fatty acids from micelles, a process that could have led to the growth and competition of early protocells. researchgate.net

The interaction of decanoic acid membranes with various environmental conditions relevant to the early Earth is a critical area of investigation. For example, while high salt concentrations can be destabilizing, some level of salt is necessary for the formation of fatty acid vesicles. mdpi.com Studies have shown that mixtures of single-chain amphiphiles, including decanoic acid, can form stable membranes even in high-salt environments, such as those resembling ancient seas. mdpi.com The presence of other molecules, like terpenoids, has also been proposed to enhance the stability and fluidity of these primitive membranes, particularly in fluctuating temperatures. frontiersin.org

The following table outlines the characteristics of decanoic acid that make it a suitable model for prebiotic amphiphiles:

CharacteristicRelevance to Prebiotic ChemistryCitations
Prebiotic Plausibility Found in carbonaceous meteorites, suggesting an extraterrestrial source for early Earth's organic inventory. mdpi.comnih.gov
Amphiphilic Nature Possesses a hydrophilic carboxyl head group and a hydrophobic hydrocarbon tail, enabling self-assembly into membrane structures. mdpi.comresearchgate.net
Vesicle Formation Readily forms vesicles under specific pH and concentration conditions, providing a simple model for protocell compartmentalization. nih.govmdpi.com
Dynamic Properties Forms membranes that are more permeable and dynamic than modern phospholipid bilayers, a potential requirement for early cellular life. frontiersin.org

Peptide-Membrane Interactions in Prebiotic Systems

The co-evolution of primitive membranes and functional biomolecules like peptides is a cornerstone of many origin-of-life theories. researchgate.net Research using decanoic acid as a model membrane has shed light on the intricate interactions between these fundamental components of a protocell.

Molecular dynamics simulations have been used to examine the insertion of prebiotic-like peptides into decanoic acid bilayers. researchgate.netmdpi.comnih.gov These studies show that simple peptides can spontaneously insert into and interact with the membrane, a crucial step for the development of transmembrane functions. mdpi.com The composition of these primitive peptides is often based on the presumed availability of certain amino acids in the prebiotic environment. mdpi.com

Experimental studies have demonstrated that various prebiotic amino acids and dipeptides bind to decanoic acid membranes. nsf.govnih.gov This binding is not only significant for the colocalization of these building blocks but can also have functional consequences. For instance, the presence of certain amino acids can alter the physical properties of the vesicles, such as increasing their lamellarity (the number of membrane layers). pnas.org

Furthermore, the presence of decanoic acid vesicles can influence peptide formation itself. Research has shown that peptide bond formation can occur in the presence of fatty acid membranes, sometimes even being catalyzed by the membrane environment. mdpi.comresearchgate.net In some systems, the fatty acid itself can become activated and react with amino acids, leading to the formation of N-acyl amino acids, which are also amphiphilic and can contribute to the membrane structure. researchgate.net This highlights a potential synergistic relationship where membranes not only encapsulate but also participate in the chemical reactions leading to more complex molecules.

The table below summarizes key research findings on the interaction between peptides and decanoic acid membranes:

Interaction StudiedKey FindingsCitations
Peptide Insertion Molecular dynamics simulations show that prebiotic-like peptides can spontaneously insert into decanoic acid bilayers. researchgate.netmdpi.comnih.gov
Amino Acid and Dipeptide Binding Various prebiotic amino acids and dipeptides bind to decanoic acid membranes, with the extent of binding varying depending on the amino acid side chains. nsf.govnih.gov
Influence on Peptide Formation Decanoic acid vesicles can facilitate peptide bond formation and can also react with amino acids to form other membrane-compatible molecules. mdpi.comresearchgate.net
Mutual Stabilization The interaction between peptides and fatty acid membranes can be mutually beneficial, leading to the stabilization of both the peptide structure and the membrane assembly. ethz.ch

Future Directions and Challenges in 13c Decanoic Acid Research

Integration of Multi-Omics Data with Isotope Tracing

A primary challenge and future frontier in metabolic research is the integration of isotope tracing data with other large-scale "omics" datasets, such as genomics, transcriptomics, proteomics, and untargeted metabolomics. While (13C)decanoic acid tracing provides a dynamic view of fatty acid metabolism, a multi-omics approach can offer a more holistic understanding of the regulatory networks that govern these metabolic fluxes.

Recent advances have enabled the use of untargeted metabolomic technologies to track the fates of isotopically labeled metabolites in a global, unbiased manner. researchgate.net This approach helps in the discovery of novel biochemical pathways and in characterizing changes in metabolite destinations under various biological conditions. researchgate.net For instance, methods like 13C-SpaceM, a single-cell isotope tracing technique, combine mass spectrometry imaging (MSI) of stable isotope-labeled metabolites with microscopy, allowing for the integration of metabolic data with cellular morphology. nih.gov

Future research will need to focus on developing sophisticated computational frameworks to layer these datasets. The goal is to correlate the flux of 13C from decanoic acid through specific pathways with changes in gene expression (transcriptomics), protein abundance (proteomics), and the broader metabolome. Such an integrated approach could, for example, reveal how genetic mutations in cancer affect not just the expression of metabolic enzymes but also the actual metabolic activity and fate of fatty acids like decanoic acid. This will be crucial for moving beyond pathway mapping to understanding the complex regulatory principles of cellular metabolism in health and disease. nih.govresearchgate.net

Development of Novel Isotopic Labeling Strategies and Generators

The utility of (13C)decanoic acid as a tracer is fundamentally dependent on the availability of diverse and cost-effective isotopologues (molecules that differ only in their isotopic composition). Currently, common variants include decanoic acid labeled at the first carbon (1-13C), the last carbon (10-13C), or the first two carbons (1,2-13C2). sigmaaldrich.comsigmaaldrich.com While useful, these provide limited insight into the fate of the entire carbon backbone.

A significant future direction is the development of novel and more economical strategies for synthesizing custom-labeled (13C)decanoic acid. This includes creating uniformly labeled ([U-13C]) decanoic acid, where all ten carbon atoms are 13C, or molecules with specific, scattered labeling patterns. These advanced tracers would allow for more detailed flux analysis, helping to distinguish between different metabolic pathways (e.g., beta-oxidation versus elongation).

Inspiration can be drawn from strategies developed for other molecules. For example, enzymatic methods have been used for the uniform 13C labeling of terminal galactose residues on glycoproteins, and mechanochemical synthesis using ball-milling has been developed for cost-effective 17O and 18O isotopic labeling of other fatty acids like stearic and oleic acid. nih.govresearchgate.net Applying similar innovative, user-friendly, and scalable synthetic protocols to (13C)decanoic acid would be a major breakthrough. researchgate.net Furthermore, developing generators or biosynthetic methods using microorganisms could provide a more sustainable and potentially cheaper source of these critical research compounds. sigmaaldrich.com

Labeling StrategyDescriptionPotential Application for (13C)Decanoic Acid Research
Site-Specific Labeling Incorporation of a 13C atom at a single, specific position (e.g., [1-13C]decanoic acid). sigmaaldrich.comsigmaaldrich.comTracing the entry of the carboxyl-carbon into the TCA cycle as acetyl-CoA.
Selective Labeling Labeling of specific, multiple carbons in a non-uniform pattern (e.g., [1,3-13C]glycerol for amino acid synthesis). sigmaaldrich.comDesigning tracers to follow specific fragments of the decanoic acid backbone through complex metabolic networks.
Uniform Labeling All carbon atoms in the molecule are replaced with 13C isotopes (e.g., [U-13C]glucose).Tracking the fate of the entire carbon skeleton of decanoic acid into downstream metabolites and biosynthetic products. ucl.ac.uk
Enzymatic Labeling Use of enzymes to specifically incorporate an isotope into a molecule. nih.govPotentially creating specific labeling patterns on decanoic acid or its derivatives that are difficult to achieve through chemical synthesis.
Mechanochemical Synthesis Using methods like ball-milling for solvent-free, efficient isotope incorporation. researchgate.netDeveloping cost-effective and scalable production of various (13C)decanoic acid isotopologues.

Advancements in High-Throughput and In Vivo Tracing Methodologies

To translate findings from cell culture to more physiologically relevant systems, there is a pressing need for advanced high-throughput and in vivo tracing methodologies. Traditional isotope tracing studies often rely on bulk analysis of cells or tissues, which can mask significant metabolic heterogeneity among individual cells.

Recent breakthroughs like 13C-SpaceM enable spatial single-cell isotope tracing, revealing how metabolic activities, such as de novo fatty acid synthesis from labeled glucose, can vary from one cell to another within the same population. nih.gov Applying such high-throughput, single-cell techniques to tracing (13C)decanoic acid would provide unprecedented resolution, allowing researchers to understand how different cells in a complex tissue, such as a tumor or the brain, utilize this fatty acid. nih.govacs.org

Furthermore, advancing in vivo tracing techniques is critical. While methods like cerebral microdialysis and positron emission tomography exist, applying them to trace the metabolism of (13C)decanoic acid in real-time within a living organism remains a challenge. nih.gov Studies using ex vivo tissue slices from animals or humans are a valuable intermediate step, allowing for the investigation of metabolism in an intact tissue context. researchgate.netnih.gov For example, studies in acute brain slices have used [U-13C]C8 and [U-13C]C10 to show that these medium-chain fatty acids are primarily metabolized by astrocytes. researchgate.netresearchgate.net Future work should focus on refining these ex vivo methods and developing non-invasive in vivo imaging and analysis techniques to dynamically track (13C)decanoic acid metabolism throughout the body, providing crucial insights into its role in systemic diseases. nih.govbiorxiv.org

Bridging Mechanistic Insights from (13C)Decanoic Acid Studies to Broader Biological Contexts

(13C)Decanoic acid tracing has provided specific mechanistic insights, but a key challenge is to connect these findings to broader physiological and pathological contexts. Research has shown that decanoic acid has biological activities beyond being just an energy source, including directly modulating cellular signaling pathways.

One of the most significant findings is that decanoic acid acts as a non-competitive inhibitor of AMPA receptors, a type of glutamate (B1630785) receptor involved in excitatory neurotransmission. nih.govmdpi.com This discovery provides a direct molecular mechanism for the antiseizure effects of the medium-chain triglyceride (MCT) ketogenic diet, moving beyond the traditional focus on ketone bodies. nih.govmedchemexpress.com Another critical insight is decanoic acid's ability to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and metabolism that is hyperactive in many cancers and in genetic disorders like Tuberous Sclerosis Complex (TSC). pnas.org This inhibition occurs independently of glucose and insulin (B600854) signaling, suggesting a distinct therapeutic mechanism. pnas.org

The future of this research lies in using (13C)decanoic acid to trace how these signaling effects are linked to metabolic reprogramming. For example, how does AMPA receptor inhibition by decanoic acid alter neuronal metabolism? How does mTORC1 inhibition by decanoic acid impact the metabolic fate of other nutrients in cancer cells? Studies have also begun to explore its role in improving glucose sensitivity and its potential association with a reduced risk of diabetes, possibly through the activation of PPAR-γ and enhancement of mitochondrial function. frontiersin.org By tracing the metabolic fate of (13C)decanoic acid while simultaneously observing its effects on these key signaling nodes, researchers can build comprehensive models that link diet, metabolism, and cellular function in complex diseases like epilepsy, cancer, and neurodegenerative disorders. frontiersin.orgnih.gov

Mechanistic FindingBroader Biological/Clinical Context
AMPA Receptor Inhibition Provides a direct molecular mechanism for the anticonvulsant effects of the MCT ketogenic diet in epilepsy. nih.govmdpi.com
mTORC1 Pathway Inhibition Suggests a therapeutic avenue for diseases with hyperactive mTORC1 signaling, such as certain cancers and Tuberous Sclerosis Complex (TSC). medchemexpress.compnas.org
Astrocyte-Predominant Metabolism in the Brain Elucidates the role of astrocyte-neuron metabolic coupling and suggests how medium-chain fatty acids may provide alternative fuel to the brain in neurological disorders. researchgate.netresearchgate.net
PPAR-γ Activation Offers a potential mechanism for how decanoic acid may improve insulin sensitivity and mitochondrial function, relevant for metabolic syndrome and diabetes. frontiersin.org
Dependence on CPT1 for Neuronal Oxidation Explains the lower rate of decanoic acid oxidation in neurons compared to octanoic acid, providing insight into the differential effects of various medium-chain fatty acids. ucl.ac.uk

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for identifying decanoic acid in complex biological matrices?

  • Methodological Answer : Decanoic acid can be identified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (LC)-based techniques coupled with spectral analysis (e.g., NMR, FTIR). For instance, in Tridax procumbens ethanol extracts, decanoic acid was confirmed via FTIR and NMR spectral peaks matching its molecular formula (C₁₀H₂₀O₂) and structural features (e.g., carboxylic acid group at ~1700 cm⁻¹ in IR) . Calibration curves using pure standards and retention time matching in GC-MS are critical for quantification.

Q. How can microbial conversion studies using decanoic acid derivatives be designed to assess metabolic pathways?

  • Methodological Answer : Use yeast strains (e.g., Yarrowia lipolytica) in controlled bioreactors to convert methyl decanoate into γ-decalactone, a flavor compound. Monitor substrate depletion and product formation via headspace solid-phase microextraction (HS-SPME) paired with GC-MS. Include controls with inactive strains to distinguish enzymatic vs. abiotic reactions .

Q. What safety protocols should be followed when handling decanoic acid in laboratory settings?

  • Methodological Answer : Follow GHS guidelines: wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye irritation (GHS Category 2). Use fume hoods to avoid inhalation of aerosols. Store in sealed containers away from oxidizers. Refer to SDS sheets for spill management (neutralize with sodium bicarbonate) and disposal regulations .

Advanced Research Questions

Q. How can molecular docking studies validate decanoic acid’s role as a LipB enzyme inhibitor?

  • Methodological Answer : Dock decanoic acid into the LipB active site using software like AutoDock Vina. Validate the protocol by comparing computed binding poses (e.g., RMSD <1.5 Å) with crystallographic data. Key interactions include van der Waals forces with Gly78/Ala145 and polar bonds with Cys175. Use decanoic acid’s carboxyl group to mimic thioester intermediates observed in experimental assays .

Q. What experimental design optimizes decanoic acid quantification in wine matrices using modern analytical instrumentation?

  • Methodological Answer : Implement a Definitive Screening Design (DSD) with 18 runs to optimize factors like pH, temperature, and solvent polarity. Analyze volatile fatty acids (VFAs) via HS-SPME-GC-MS. Use JMP-PRO software for multivariate analysis to identify significant parameters (e.g., pH 3.5 maximizes decanoic acid recovery in Madeira wine) .

Q. How can decanoic acid-based eutectic solvents improve heavy metal extraction in environmental remediation?

  • Methodological Answer : Formulate hydrophobic eutectic solvents by mixing decanoic acid with terpenes (e.g., menthol) at a 2:1 molar ratio. Test Pb(II) extraction efficiency via batch experiments with ICP-MS quantification. Optimize parameters like contact time (30–60 min) and phase ratio. The carboxyl group of decanoic acid chelates metals, achieving >90% recovery in contaminated water samples .

Q. What in vivo models evaluate decanoic acid’s antidiabetic effects via PPARγ modulation?

  • Methodological Answer : Use diabetic murine models (e.g., db/db mice) to assess glucose tolerance. Administer decanoic acid (50–100 mg/kg/day) orally for 4 weeks. Measure fasting blood glucose, insulin sensitivity (HOMA-IR), and lipid profiles. Histological analysis of adipose tissue confirms absence of adipogenesis, supporting its role as a partial PPARγ agonist .

Data Contradiction & Validation

Q. How can researchers reconcile conflicting data on decanoic acid’s antimicrobial efficacy across studies?

  • Methodological Answer : Standardize assays (e.g., broth microdilution vs. disk diffusion) and strain selection (e.g., Candida albicans vs. Staphylococcus aureus). For antifungal studies, correlate activity with decanoic acid’s ability to disrupt lipid bilayers via membrane permeability assays (e.g., propidium iodide uptake). Address solvent interference by using neutral carriers like DMSO ≤1% .

Q. What controls are essential when studying decanoic acid’s neuroprotective effects in ketogenic diet (KD) models?

  • Methodological Answer : Include KD controls (e.g., β-hydroxybutyrate levels) and pair-fed groups to distinguish decanoic acid-specific effects from caloric restriction. Use EEG monitoring in rodent seizure models to quantify anticonvulsant activity. Validate brain uptake via LC-MS measurement of decanoic acid in cerebrospinal fluid .

Methodological Frameworks

  • Experimental Design : Apply PICO (Population: microbial/enzyme systems; Intervention: decanoic acid concentration; Comparison: inactive analogs; Outcome: product yield/enzyme inhibition) .
  • Data Validation : Use FINER criteria (Feasible sample size; Novelty in green chemistry applications; Ethical animal use protocols; Relevance to drug discovery) .

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